molecular formula C9H20N2O2S2 B1681949 t-Boc-Cystamine CAS No. 485800-26-8

t-Boc-Cystamine

Cat. No. B1681949
M. Wt: 252.4 g/mol
InChI Key: XGHNLHVZHBSTHO-UHFFFAOYSA-N
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Description

t-Boc-Cystamine, also known as Boc-Cystamine, is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a chemical compound often used in organic synthesis and as a reagent for modifying and protecting functional groups in molecules .


Synthesis Analysis

The synthesis of t-Boc-Cystamine involves the reaction of amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Another method involves the reaction of the diallylamine with ethylene disulfide, through a mercaptoethylation reaction .


Molecular Structure Analysis

The molecular formula of t-Boc-Cystamine is C9H20N2O2S2 . The molecular weight is 252.40 . The structure of t-Boc-Cystamine includes a disulfide bond, which is a key component in its function as a cleavable linker .


Chemical Reactions Analysis

t-Boc-Cystamine is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is a protecting group used in organic synthesis .


Physical And Chemical Properties Analysis

t-Boc-Cystamine has a molecular weight of 252.39 and a molecular formula of C9H20N2O2S2 . It is a solid substance with a white to light yellow appearance .

Scientific Research Applications

Gene Transfer Enhancement

t-Boc-Cystamine has been utilized in the development of branched polyethylenimine derivatives for gene transfer. These derivatives, designed to enhance transfection activity and reduce cytotoxicity, have shown significant promise in in vitro gene transfer experiments. The derivatives demonstrated improved interactions with DNA and decreased cytotoxicity compared to traditional agents, suggesting their potential as safer and more efficient nonviral gene vectors (Wang et al., 2011).

Transglutaminase Inhibition

Cystamine, closely related to t-Boc-Cystamine, has been studied for its ability to inhibit transglutaminase, which is potentially beneficial in treating neurodegenerative diseases. Its inhibitory action has been explored in contexts such as neuroprotection, and it has been suggested that cystamine-derived compounds can form specific bonds that compete with harmful transglutaminase-catalyzed reactions (Jeitner et al., 2005).

Tissue Engineering

In tissue engineering, transglutaminases play a crucial role in stabilizing protein assemblies. Studies on t-Boc-cystamine derivatives have shown their ability to effectively inhibit tissue transglutaminase, suggesting potential applications in tissue engineering and drug delivery systems. Their use could help consolidate various micro-structural components of tissues and biomaterials (Zeugolis et al., 2009).

Chemical Warfare Agent Detection

t-Boc-Cystamine derivatives have been used in the development of electrochemical sensors for detecting chemical warfare agents. These derivatives, when applied to gold substrates, react with agent simulants, significantly affecting the redox properties of the functional groups involved. This application demonstrates the potential of t-Boc-Cystamine derivatives in security and defense technologies (Khan et al., 2007).

Huntington's Disease Research

Cystamine, a compound related to t-Boc-Cystamine, has shown promising results in prolonging survival and decreasing abnormal movements in a transgenic model of Huntington's disease. This suggests that derivatives of t-Boc-Cystamine might have potential therapeutic applications in neurodegenerative diseases (Karpuj et al., 2002).

Liver Fibrosis Treatment

Cystamine has been investigated for its efficacy in ameliorating liver fibrosis induced by carbon tetrachloride. This suggests that t-Boc-Cystamine derivatives could potentially be used in the treatment of liver fibrosis and related conditions (Qiu et al., 2007).

Safety And Hazards

t-Boc-Cystamine is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is advised to rinse with plenty of water .

Future Directions

t-Boc-Cystamine is a key component in the development of antibody-drug conjugates (ADCs), which have significant potential in the treatment of various diseases . The use of t-Boc-Cystamine in the synthesis of ADCs is a promising area of research, with potential for further development and application in the field of medicine .

properties

IUPAC Name

tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S2/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHNLHVZHBSTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S2
Record name Mono-BOC-cystamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Mono-BOC-cystamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030317
Record name Mono-BOC-cystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-Cystamine

CAS RN

485800-26-8
Record name t-Boc-cystamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mono-BOC-cystamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(2-aminoethyl)disulfanyl]ethyl}carbamate
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Record name T-Boc-cystamine
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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